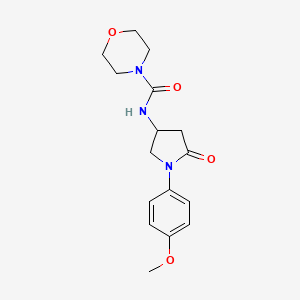

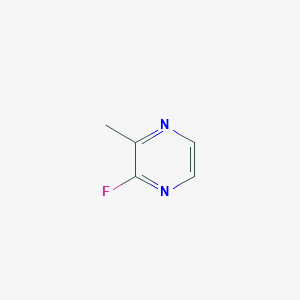

![molecular formula C20H14ClF3N2OS2 B2504464 3-(4-chlorophenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 687564-92-7](/img/structure/B2504464.png)

3-(4-chlorophenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 3-(4-chlorophenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, is a derivative of thienopyrimidinone, which is a class of compounds known for their diverse pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, they discuss closely related structures and their synthesis, which can provide insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related thienopyrimidinone derivatives involves an aza-Wittig reaction, as described in the first paper. This reaction pathway includes the formation of phosphoranylideneamino derivatives, which are then reacted with 4-chlorophenyl isocyanate to yield carbodiimide derivatives. These intermediates are further treated with amines or phenols in the presence of a catalytic amount of EtONa or K2CO3 to obtain the final compounds . This method suggests a possible route for synthesizing the compound of interest, with the appropriate selection of starting materials and reaction conditions.

Molecular Structure Analysis

The second paper provides information on the crystal structure of a similar compound, which was determined using single-crystal X-ray diffraction. The crystallographic analysis revealed that the ring atoms in the pyridopyrimidinone moiety are almost coplanar, and the structure is stabilized by intramolecular hydrogen bonds and weak C···π interactions . These findings can be extrapolated to predict that the compound of interest may also exhibit a planar structure in the thienopyrimidinone moiety, potentially affecting its intermolecular interactions and biological activity.

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of the specific compound, the methods and structures described can infer its reactivity. The presence of a thioether group in the compound suggests potential for oxidation or alkylation reactions. The chlorophenyl moiety could undergo further substitution reactions under appropriate conditions, and the pyrimidinone ring might participate in hydrogen bonding due to its heteroatoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be hypothesized based on the structures and properties of similar compounds discussed in the papers. For instance, the presence of a trifluoromethyl group could increase the compound's lipophilicity, potentially affecting its pharmacokinetic properties. The molecular weight, crystal system, and density provided for a related compound can serve as a reference point for estimating the properties of the compound of interest. Additionally, the synthesis paper implies that the compound might be obtained in solid form, which could be relevant for its formulation and storage.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is part of research efforts aimed at creating novel pyrimidine and thienopyrimidine derivatives due to their significant biological activities. For instance, the synthesis of substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines explores the physicochemical properties and compares their biological potential with positionally isomeric thienopyrimidinones and benzo isosteres. The research highlights the influence of the sulfur atom's position on the compounds' electronic spectra and biological activities (Zadorozhny et al., 2010).

Additionally, studies have developed methods for synthesizing thieno[3,2-d]pyrimidin-4-ones and their alkylation, providing a pathway to create N- and S-alkyl derivatives with potential for further biological evaluation (Shestakov et al., 2014).

Biological Applications

The antimicrobial evaluation of new pyrimidines and condensed pyrimidines, including derivatives synthesized from 4-chlorophenyl groups, demonstrates their potential in treating microbial infections. These compounds have been studied for their effectiveness against a range of Gram-positive and Gram-negative bacteria (Abdelghani et al., 2017).

Another research avenue involves the design and synthesis of thiazolopyrimidine derivatives, assessing their antinociceptive and anti-inflammatory properties. This includes evaluating their effects in models of pain and inflammation, providing insights into their potential as novel therapeutic agents (Selvam et al., 2012).

properties

IUPAC Name |

3-(4-chlorophenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClF3N2OS2/c21-14-4-6-15(7-5-14)26-18(27)17-16(8-9-28-17)25-19(26)29-11-12-2-1-3-13(10-12)20(22,23)24/h1-7,10H,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRLPLTTXLJLJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClF3N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

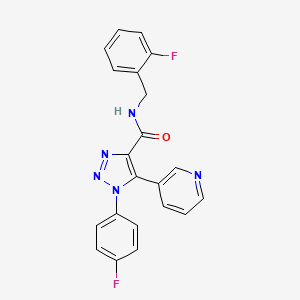

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-furyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2504384.png)

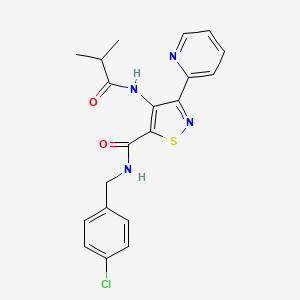

![1,7-dimethyl-3-(4-methylbenzyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2504385.png)

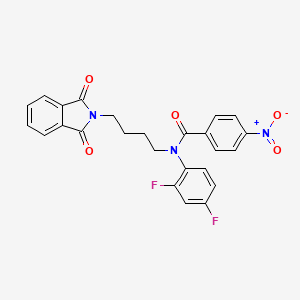

![2-(benzo[d]oxazol-2-ylthio)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2504389.png)

![4-{[1-(2-Chlorophenyl)ethyl]amino}butan-2-ol](/img/structure/B2504393.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2504396.png)

![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2504401.png)